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Introduction

Stable isotope labeling with oxygen-18 (180) is a powerful technique for tracing and quantifying
metabolic processes in biological systems.[1][2] Unlike radioactive isotopes, stable isotopes are
non-radioactive and do not decay over time, making them safe for a wide range of applications,
including studies in whole animals and humans.[1][3] By introducing 8O-labeled compounds
into a biological system, researchers can track the incorporation of the isotope into various
biomolecules, providing insights into metabolic fluxes, enzyme kinetics, and the biosynthesis of
proteins, metabolites, and other cellular components.[2][4][5] This application note provides an
overview of the methods for measuring 180 enrichment, detailed protocols for common
experimental workflows, and guidance on data presentation and analysis.

The primary analytical techniques for measuring 80 enrichment are mass spectrometry (MS)
and nuclear magnetic resonance (NMR) spectroscopy.[1][2] Mass spectrometry-based
methods, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-
mass spectrometry (LC-MS), and isotope ratio mass spectrometry (IRMS), are widely used due
to their high sensitivity and ability to analyze complex biological mixtures.[6][7][8][9] NMR
spectroscopy offers the advantage of providing positional information about the isotope within a
molecule without the need for extensive sample preparation.[1]

Principle of 80 Labeling

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b088012?utm_src=pdf-interest
https://www.creative-proteomics.com/resource/applications-stable-isotope-labeling-flux-analysis.htm
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2015.00344/full
https://www.creative-proteomics.com/resource/applications-stable-isotope-labeling-flux-analysis.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC5794022/
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2015.00344/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7694648/
https://www.researchgate.net/publication/347533610_Metabolic_Flux_Analysis-Linking_Isotope_Labeling_and_Metabolic_Fluxes
https://www.creative-proteomics.com/resource/applications-stable-isotope-labeling-flux-analysis.htm
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2015.00344/full
https://pubmed.ncbi.nlm.nih.gov/2804440/
https://pubmed.ncbi.nlm.nih.gov/30419188/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5876004/
https://escholarship.org/content/qt2nh9w9h7/qt2nh9w9h7.pdf
https://www.creative-proteomics.com/resource/applications-stable-isotope-labeling-flux-analysis.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

The fundamental principle of 180 labeling is the introduction of a known amount of 80 into a
biological system and the subsequent measurement of its incorporation into specific molecules
of interest. The most common sources of 180 for labeling experiments are 80O-labeled water
(H2180) and 180-labeled molecular oxygen (*802).[10][11]

e H280 Labeling: In this method, biological samples (e.g., cells, tissues) are incubated in a
medium containing H2180. Enzymes that catalyze reactions involving water, such as
proteases and phosphatases, will incorporate 20O from the water into their products.[10][12]
This is a common method for labeling the C-terminus of peptides in proteomics studies.[10]
[12]

e 1802 Labeling: This approach is used to study oxidation reactions. By providing 202 gas to
cells or tissues, researchers can trace the incorporation of oxygen atoms into metabolites
and other biomolecules through the action of oxidases and oxygenases.[11]

The extent of 180 enrichment is determined by measuring the change in the isotopic ratio (*30/
160) of the analyte compared to its natural abundance.[13][14] This information can be used to
calculate rates of synthesis, degradation, and metabolic flux.

Applications in Research and Drug Development

180 labeling has a wide range of applications in biological research and drug development:

e Metabolic Flux Analysis (MFA): By tracking the incorporation of 180 from labeled substrates
into downstream metabolites, MFA can be used to quantify the rates of metabolic pathways.
[1][4][5] This is a valuable tool for understanding cellular metabolism in both normal and
disease states.[2][3]

o Quantitative Proteomics: Differential 10/*80 labeling is a well-established method for relative
protein quantification.[10][12][15] In this approach, two samples (e.g., control and treated)
are enzymatically digested in the presence of H21%0 and H2180, respectively. The resulting
peptides will have a mass shift of 2 or 4 Da, allowing for their relative abundance to be
determined by MS.[10]

« Enzyme Kinetics and Mechanism: 180 labeling can be used to study the mechanisms of
enzyme-catalyzed reactions, such as the hydrolysis of ATP.[7]
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e Drug Metabolism and Pharmacokinetics (ADMET): Stable isotope labeling is a key tool in
drug development for studying the absorption, distribution, metabolism, excretion, and
toxicology (ADMET) of drug candidates.[16][17] 8O labeling can help in the identification of
drug metabolites.[18]

Experimental Protocols
Protocol 1: 80 Labeling of Peptides for Quantitative
Proteomics

This protocol describes the differential labeling of two protein samples using trypsin-catalyzed
180 exchange for relative quantification by LC-MS.[10][19]

Materials:

Protein samples (Control and Treated)

e Urea

« Dithiothreitol (DTT)

e lodoacetamide (IAA)

e Trypsin (MS-grade)

o 180-water (H2180, 97 atom % 180)

o Ammonium bicarbonate (NHsHCO3)

e Acetonitrile (ACN)

e Formic acid (FA)

Solid-phase extraction (SPE) C18 cartridges
Procedure:

e Protein Denaturation, Reduction, and Alkylation:
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o Solubilize protein pellets from both control and treated samples in 8 M urea.

o Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at
37°C for 1 hour.

o Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating
in the dark at room temperature for 30 minutes.

Proteolytic Digestion (10 Labeling - Control Sample):

o Dilute the control sample with 50 mM NHsHCO:s to reduce the urea concentration to less
than 1 M.

o Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
Proteolytic Digestion and 80 Labeling (Treated Sample):

o Lyophilize the treated protein sample to dryness.

o Reconstitute the dried sample in 50 mM NH4HCOs prepared in H2180.[19]

o Add trypsin (dissolved in H2!80) at a 1:50 (w/w) enzyme-to-protein ratio and incubate
overnight at 37°C.[19]

Sample Cleanup:

o

Combine the t*O-labeled control and 80-labeled treated peptide samples.

[¢]

Acidify the combined sample with formic acid to a final concentration of 0.1%.

[¢]

Desalt and concentrate the peptides using an SPE C18 cartridge according to the
manufacturer's instructions.

[¢]

Elute the peptides and dry them under vacuum.

LC-MS Analysis:

o Reconstitute the dried peptides in 0.1% formic acid.
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o Analyze the peptide mixture by LC-MS/MS. The relative quantification is performed by
comparing the peak areas of the 120O- and 80-labeled peptide pairs in the MS1 spectra.

Protocol 2: 80 Labeling of Cellular Metabolites using
H2180

This protocol outlines a general procedure for labeling cellular metabolites by incubating cells
in a medium containing H2180.

Materials:

Cell culture of interest

» Cell culture medium

o 180-water (H2180, 97 atom % 180)

¢ Methanol (pre-chilled to -80°C)

o Water (LC-MS grade)

e Chloroform

Procedure:

¢ Cell Culture and Labeling:

o Culture cells to the desired confluency.

o Prepare the labeling medium by mixing the standard cell culture medium with H2180O to
achieve the desired final 120 enrichment (e.g., 50%).

o Replace the standard medium with the 8O-labeling medium and incubate the cells for a
specific period (e.g., 24 hours) to allow for the incorporation of 180 into metabolites.

o Metabolite Extraction:
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o Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered
saline (PBS).

o Quench metabolism and extract metabolites by adding a pre-chilled (-80°C) extraction
solvent (e.g., 80% methanol).

o Scrape the cells and collect the cell lysate.

o Perform a liquid-liquid extraction by adding water and chloroform to separate the polar and
nonpolar metabolites.

o Sample Preparation for Analysis:

o Collect the aqueous (polar) and organic (nonpolar) phases separately.

o Dry the extracts under a stream of nitrogen or using a vacuum centrifuge.
e LC-MS or GC-MS Analysis:

o Reconstitute the dried polar metabolites in a suitable solvent (e.g., 50% acetonitrile in
water) for LC-MS analysis.

o For GC-MS analysis, derivatize the dried metabolites to increase their volatility.
o Analyze the samples to determine the 180 enrichment in specific metabolites.

Data Presentation

Quantitative data from 180 enrichment studies should be presented in a clear and organized
manner. Tables are an effective way to summarize the results.

Table 1: Relative Abundance of Proteins in Treated vs. Control Samples Determined by 160/180
Labeling.
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. Gene Peptide 160 Peak 180 Peak 180/'60 Fold
Protein ID .
Name Sequence Area Area Ratio Change
P12345 GENE1 AGLTVK 1.2E+07 2.4E+07 2.0 2.0
P67890 GENE2 FPTIIK 8.5E+06 4.2E+06 0.49 -2.04
YLSSPATL
Q24680 GENE3 NSR 5.1E+07 5.2E+07 1.02 1.02

Table 2: 180 Enrichment in Key Glycolytic Metabolites after Labeling with H2180.

. Retention % 80

Metabolite . . m/z (M+0) m/z (M+1) m/z (M+2) .

Time (min) Enrichment
Glucose-6-

25 259.02 260.02 261.02 45.2
phosphate
Fructose-6-

3.1 259.02 260.02 261.02 43.8
phosphate
Pyruvate 5.8 87.00 88.00 89.00 12.5
Lactate 6.2 89.02 90.02 91.02 10.1

Visualization of Workflows and Pathways

Graphviz diagrams can be used to illustrate experimental workflows and metabolic pathways.
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Caption: Workflow for differential 1°0/*80 labeling in quantitative proteomics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/22519368/
https://pubmed.ncbi.nlm.nih.gov/22519368/
https://newradargas.com/NEWS/INFORMATION/273.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10002766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10002766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3237067/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3237067/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3237067/
https://www.benchchem.com/product/b088012#measuring-18o-enrichment-in-biological-samples
https://www.benchchem.com/product/b088012#measuring-18o-enrichment-in-biological-samples
https://www.benchchem.com/product/b088012#measuring-18o-enrichment-in-biological-samples
https://www.benchchem.com/product/b088012#measuring-18o-enrichment-in-biological-samples
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b088012?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

